molecular formula C16H18O3S B8793711 (4-Methylphenyl)mesitylene sulfonate CAS No. 67811-06-7

(4-Methylphenyl)mesitylene sulfonate

Cat. No. B8793711
Key on ui cas rn: 67811-06-7
M. Wt: 290.4 g/mol
InChI Key: FWHYSYZWOFUAAH-UHFFFAOYSA-N
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Patent
US04956333

Procedure details

10.8 g of p-cresol is added to a mixture containing 9.17 g of 48% NaOH, 50 ml of water and 50 ml of toluene. To the resulting mixture is added 22.9 g of mesitylenesulfonyl chloride, and reaction is carried out at 60° to 65° C. for 1 hour. After separating the aqueous layer, toluene is removed from the toluene layer by distillation. The resulting desired compound is purified with methanol.
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
9.17 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
22.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[OH-].[Na+].O.[C:12]1([CH3:24])[CH:17]=[C:16]([CH3:18])[CH:15]=[C:14]([CH3:19])[C:13]=1[S:20](Cl)(=[O:22])=[O:21]>C1(C)C=CC=CC=1>[C:12]1([CH3:24])[CH:17]=[C:16]([CH3:18])[CH:15]=[C:14]([CH3:19])[C:13]=1[S:20]([O:7][C:6]1[CH:5]=[CH:4][C:3]([CH3:8])=[CH:2][CH:1]=1)(=[O:21])=[O:22] |f:1.2|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Step Two
Name
Quantity
9.17 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
22.9 g
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)S(=O)(=O)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the resulting mixture is added
CUSTOM
Type
CUSTOM
Details
After separating the aqueous layer, toluene
CUSTOM
Type
CUSTOM
Details
is removed from the toluene layer by distillation
CUSTOM
Type
CUSTOM
Details
The resulting desired compound is purified with methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(=C(C(=CC(=C1)C)C)S(=O)(=O)OC1=CC=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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